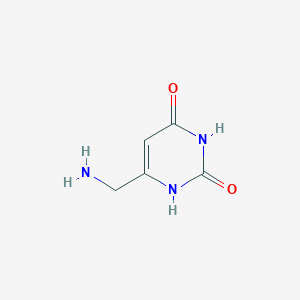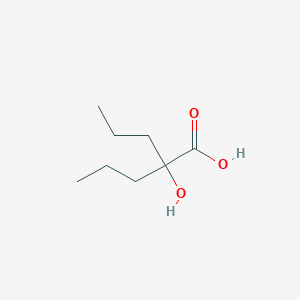
2-(4-氟苯基)丙腈
描述
2-(4-Fluorophenyl)propanenitrile is a chemical compound with the CAS Number: 51965-61-8 . It is used for research and development purposes .
Synthesis Analysis
A new fluorinated α-aminonitrile compound, namely, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile (C14H10F2N2), has been synthesized following a 'green protocol’ .Molecular Structure Analysis
The molecular weight of 2-(4-Fluorophenyl)propanenitrile is 149.17 . The Inchi Code is 1S/C9H8FN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,1H3 .Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)propanenitrile is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学研究应用
晶体结构和合成
已对2-(4-氟苯基)丙腈化合物进行了晶体结构和合成性质的研究。Sharma等人(2014年)通过光谱分析和X射线衍射研究表征了一种相关化合物,即2-(4-氟苯基氨基)-2-(4-硝基苯基)丙腈。这项研究有助于理解这类化合物的分子几何和相互作用(Sharma et al., 2014)。
抗氧化活性
El Nezhawy等人(2009年)探索了4-氟苯甲醛衍生物的抗氧化活性,包括2-(4-氟苯基)噻唑啉-4-酮衍生物,后者后来转化为与2-(4-氟苯基)丙腈相关的化合物。这项研究为理解这类化合物的潜在抗氧化性质开辟了途径(El Nezhawy et al., 2009)。
锂离子电池中的应用
Liu等人(2016年)研究了含有类似3-(2-甲氧基乙氧基)丙腈的腈基化glyme作为锂离子电池安全电解质的用途。这项研究揭示了这类腈基化合物在增强锂离子电池安全性和性能方面的潜力(Liu et al., 2016)。
生物相容性和生物医学应用
Mahapatra等人(2020年)合成了生物相容性的发光三聚物,其中包括丙烯腈-3-(N-异丙基丙烯酰胺)丙腈。这些聚合物展示了在细胞成像和传感器等生物医学应用中的潜力。该研究突出了这类基于腈基的聚合物的生物相容性和多功能性(Mahapatra et al., 2020)。
杂环化合物的合成
Drabina和Sedlák(2012年)回顾了类似于2-(4-氟苯基)丙腈的2-氨基-2烷基(芳基)丙腈在合成咪唑衍生物和噁唑等杂环系统中的应用。这项研究强调了这类化合物在创造具有潜在应用的多样化化学结构方面的重要性(Drabina & Sedlák, 2012)。
光物理性质
Pannipara等人(2015年)研究了与2-(4-氟苯基)丙腈相关的荧光物质的光谱行为和光物理参数。这项研究对于理解这类化合物的发射特性至关重要,这些特性可以应用于有机发光二极管等领域,并作为各种溶剂中的探针(Pannipara et al., 2015)。
抗肿瘤活性
Dufrasne等人(2002年)对由1,2-二氨基-1-(4-氟苯基)丙烷衍生的对映纯复合物的抗肿瘤活性进行了研究,这些复合物在结构上类似于2-(4-氟苯基)丙腈,突显了这类化合物在癌症治疗中的潜力。该研究表明它们对乳腺癌细胞系的有效性,为进一步在肿瘤学领域的探索开辟了途径(Dufrasne et al., 2002)。
光谱表征和酶对接
由Brahmachari等人(2015年)进行的研究,关于2-(4-氟苯基)-2-(4-氟苯基氨基)乙腈的合成、光谱表征和理论研究,这是一种相关化合物,为其化学反应性和潜在对酶的结合提供了见解。这项研究对于理解这类化合物与生物系统的相互作用 (Brahmachari et al., 2015) 具有基础意义。
Fuel Cell Applications
Bae等人(2009年)合成了含有氟芴基团和双(4-氟苯基)砜的磺化嵌段共聚物,与2-(4-氟苯基)丙腈相关。他们的研究展示了这些聚合物在燃料电池应用中的潜力,因为它们具有高质子导电性和机械性能 (Bae et al., 2009)。
安全和危害
The safety data sheet for 2-(4-Fluorophenyl)propanenitrile suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .
属性
IUPAC Name |
2-(4-fluorophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTHCYFZRSLQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966293 | |
| Record name | 2-(4-Fluorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)propanenitrile | |
CAS RN |
51965-61-8 | |
| Record name | 4-Fluoro-α-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51965-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051965618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

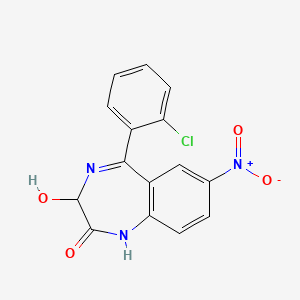

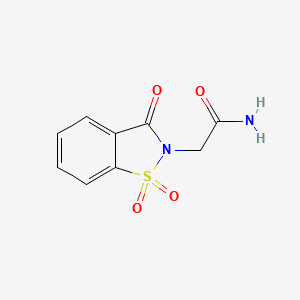
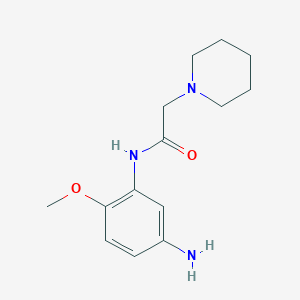
![2-[[2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetic acid](/img/structure/B1604961.png)
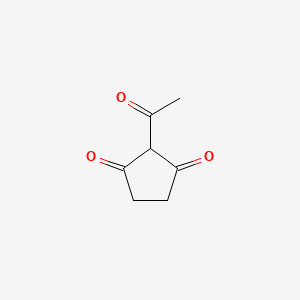
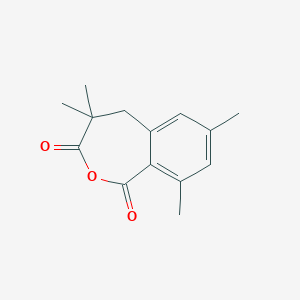
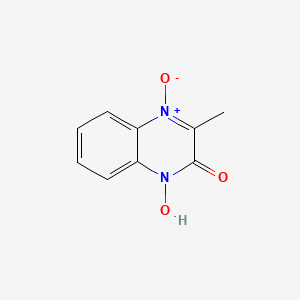

![2-(3-Aminophenyl)-6-hydroxynaphtho[2,1-d]thiazole-8-sulfonic acid](/img/structure/B1604966.png)

![N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1604968.png)
